molecular formula C6H8O8P2 B3167063 2,5-Dihydroxy-1,4-benzenediphosphonic acid CAS No. 91633-16-8

2,5-Dihydroxy-1,4-benzenediphosphonic acid

Cat. No.: B3167063
CAS No.: 91633-16-8
M. Wt: 270.07 g/mol
InChI Key: OOQKJCSMVDNOHI-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzenediphosphonic acid, also known as 1,4-dihydroxy-2,5-benzenediphosphonate, is a chemical compound with the molecular formula C6H8O8P2 . It has an average mass of 270.070 Da and a monoisotopic mass of 269.969452 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 49.4±0.4 cm³ .


Physical and Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³ and a boiling point of 744.1±70.0 °C at 760 mmHg . It has a vapor pressure of 0.0±2.6 mmHg at 25°C and an enthalpy of vaporization of 113.9±3.0 kJ/mol . Its flash point is 403.8±35.7 °C .

Scientific Research Applications

1. Oxidation Kinetics and Mechanisms

2,5-Dihydroxy-1,4-benzenediphosphonic acid has been studied in the context of oxidation kinetics. Research by Giraudi and Mentasti (1981) explores the oxidation mechanisms of dihydroxybenzenes, including 2,5-dihydroxybenzenediphosphonic acid, by ethylenediaminetetraacetatomanganate(III). The study provides insights into the complex behavior of these compounds during oxidation, highlighting the significance of their reduction potential and coordinating ability (Giraudi & Mentasti, 1981).

2. Uranyl–Organic Hybrid Assembly

In a 2015 study, Adelani et al. utilized this compound for the assembly of phosphonate-based uranyl–organic hybrids. These compounds demonstrate how hydroxyphosphonate moieties can influence the structural topologies of such hybrids, playing a crucial role in directing their structure (Adelani et al., 2015).

3. Development of Microporous Networks

Liang and Shimizu (2007) reported that this compound, when combined with Zn2+, forms a microporous network. Their study showed that this compound can be used to create robust and crystalline materials with significant microporosity, which is a notable advancement in materials science (Liang & Shimizu, 2007).

4. Coordination Network Formation

Research by Ayi et al. (2011) focused on the formation of coordination networks using sodium trihydrogen-1,4-benzenediphosphonate. Their findings revealed that sodium-phosphonate sheets, pillared by benzene rings, form a unique three-dimensional structure, demonstrating the versatility of this compound in creating complex molecular architectures (Ayi et al., 2011).

5. Electrochemical Applications

Zhu et al. (2015) explored the use of the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of this compound, as an anode material for rechargeable sodium-ion batteries. This study highlights its potential in energy storage applications, demonstrating a high rate capability and long cycle life (Zhu et al., 2015).

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

Phosphonic acids are known to interact with various metal ions, suggesting that this compound may target metal-containing enzymes or proteins .

Mode of Action

It’s known that phosphonic acids can form stable complexes with metal ions . This suggests that 2,5-Dihydroxy-1,4-benzenediphosphonic acid might interact with its targets by chelating metal ions, potentially altering the function of metal-dependent enzymes or proteins.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 7441±700 °C and a density of 214±01 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could affect the compound’s ability to chelate these ions and subsequently influence its mode of action .

Properties

IUPAC Name

(2,5-dihydroxy-4-phosphonophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8P2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQKJCSMVDNOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1P(=O)(O)O)O)P(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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